molecular formula C12H18O13 B13852827 Sucrose 6,6'Dicarboxylic Acid

Sucrose 6,6'Dicarboxylic Acid

Cat. No.: B13852827
M. Wt: 370.26 g/mol
InChI Key: GSNZTHDJQODXMS-RGFCWKAWSA-N
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Description

Sucrose 6,6’Dicarboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol . Sucrose 6,6’Dicarboxylic Acid is primarily used in the manufacture of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sucrose 6,6’Dicarboxylic Acid typically involves the oxidation of sucrose. One common method is the electrocatalytic oxidation of sucrose in an alkaline medium on platinum electrodes. This process selectively oxidizes the primary hydroxyl groups of sucrose to form the dicarboxylic acid . The reaction conditions include maintaining the electrode activity at a sufficient level by controlling the oxidation potential, which is crucial for the selectivity of the reaction .

Industrial Production Methods

Industrial production of Sucrose 6,6’Dicarboxylic Acid can also involve microbial fermentation processes. Yeast cell factories are often employed due to their hyperosmotic and low pH tolerance, as well as their flexibility for gene manipulations . By applying genetic manipulation techniques, the bio-based production of dicarboxylic acids can be made more precise and economical .

Chemical Reactions Analysis

Types of Reactions

Sucrose 6,6’Dicarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Platinum electrodes in an alkaline medium.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products Formed

Mechanism of Action

The mechanism of action of Sucrose 6,6’Dicarboxylic Acid involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress, thereby preventing cellular damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its antioxidant activity include the neutralization of ROS and the inhibition of oxidative enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose 6,6’Dicarboxylic Acid is unique due to its structure derived from sucrose, which imparts specific properties such as higher molecular weight and multiple functional groups.

Properties

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7-,8-,11+,12-/m0/s1

InChI Key

GSNZTHDJQODXMS-RGFCWKAWSA-N

Isomeric SMILES

C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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